molecular formula C25H19NO5 B11038388 9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11038388
M. Wt: 413.4 g/mol
InChI Key: CXXAQKJAKQDSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chromeno[8,7-e][1,3]oxazin-2-one core, which is fused with a benzodioxole and phenyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole and chromeno[8,7-e][1,3]oxazin-2-one intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dioxane . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the biological context, but common targets include proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar compounds include other benzodioxole and chromeno[8,7-e][1,3]oxazin-2-one derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:

Properties

Molecular Formula

C25H19NO5

Molecular Weight

413.4 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H19NO5/c27-24-11-19(17-4-2-1-3-5-17)18-7-9-21-20(25(18)31-24)13-26(14-28-21)12-16-6-8-22-23(10-16)30-15-29-22/h1-11H,12-15H2

InChI Key

CXXAQKJAKQDSBM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.